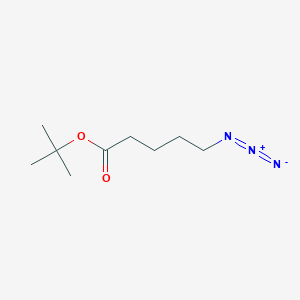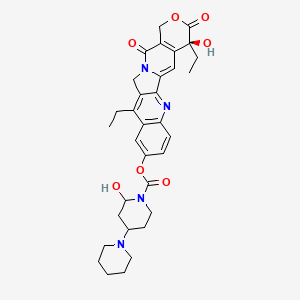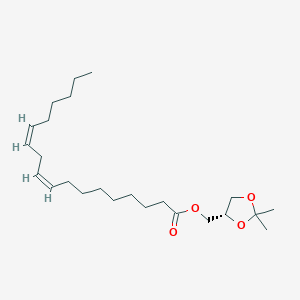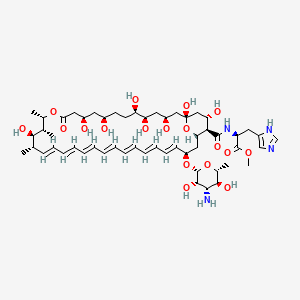![molecular formula C8H19NO B15293977 1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)
1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol is a sterically hindered amine with the molecular formula C₈H₁₉NO. This compound is known for its unique structural properties, which make it an interesting subject of study in various scientific fields. It is often used in research due to its ability to interact with other molecules in specific ways, particularly in the formation of zwitterionic carbonate species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with 1,1-dimethylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol exerts its effects involves its interaction with other molecules through its hydroxyl and amino groups. These interactions can lead to the formation of zwitterionic carbonate species, which are of particular interest in the study of CO₂ absorption and sequestration . The compound’s steric hindrance plays a crucial role in these interactions, affecting the stability and reactivity of the resulting products .
Comparison with Similar Compounds
2-[(1,1-Dimethylethyl)amino]ethanol: Another sterically hindered amine with similar properties.
Monoethanolamine: A less sterically hindered amine used in similar applications.
Diethanolamine: Another related compound with two hydroxyl groups.
Uniqueness: 1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol is unique due to its specific steric hindrance, which affects its reactivity and interactions with other molecules. This makes it particularly useful in applications where controlled reactivity is desired, such as in the formation of zwitterionic carbonate species for CO₂ absorption .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-(tert-butylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-7(2,3)9-6-8(4,5)10/h9-10H,6H2,1-5H3 |
InChI Key |
GAKOFQDJWNQMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)




![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)





